Pyridine-2-aldoxime
Overview
Description
Synthesis Analysis
Pyridine-2-aldoxime and its derivatives are synthesized through several methods, including the reaction of 2-chloromethyl pyridines with buffered solutions of aqueous hydroxylamine, which yields good yields of the corresponding 2-pyridine aldoximes (Hackley, Daniher, & Ash, 1966). This method highlights the importance of precise conditions for achieving desired outcomes in the synthesis process.
Molecular Structure Analysis
The molecular structure of pyridine-2-aldoxime complexes is characterized by their coordination geometry and bonding interactions. For instance, racemic nickel(II) pyridine-2-aldoximate complexes exhibit a mononuclear structure surrounded by bidentate ligands, with an NO-trans arrangement around the Ni(II) ion, as revealed by X-ray crystallography (Miyasaka et al., 2004). These structural insights are crucial for understanding the complex's stability and magnetic properties.
Chemical Reactions and Properties
Pyridine-2-aldoxime undergoes various chemical reactions, forming complexes with different metals. For example, it forms well-defined colored complexes with ferrous and ferric ions in aqueous solution, exhibiting distinct color changes that are reversible (Hanania & Irvine, 1959). These reactions underscore the compound's utility in analytical chemistry and its interaction with metal ions.
Physical Properties Analysis
The physical properties of pyridine-2-aldoxime derivatives, such as solubility and crystal structure, are influenced by their molecular composition and the nature of their complexes. The crystallization of Ni(II) pyridine-2-aldoximate complexes in different space groups with specific cell dimensions illustrates the diversity in physical properties based on molecular arrangement (Miyasaka et al., 2004).
Chemical Properties Analysis
The chemical behavior of pyridine-2-aldoxime is significantly influenced by its interaction with various metal ions, leading to the formation of complexes with unique chemical properties. The formation of colored complexes with iron (II) that are stable across a range of pH values demonstrates the compound's reactivity and potential for use in colorimetric analyses (Bhat & Jain, 1962).
Scientific Research Applications
1. Catalytic Behavior in Isoprene Polymerization
- Application Summary: Pyridine-2-aldoxime is used as a ligand in cobalt (II) complexes, which display high activity towards isoprene polymerization .
- Methods of Application: The cobalt complexes are synthesized and characterized by FT-IR, mass spectrum, and elemental analysis. They are then activated with a small amount of AlClEt2 in toluene for the polymerization process .
- Results: The cobalt complexes displayed extremely high activity towards isoprene polymerization, giving polyisoprene with high activity up to 16.3 × 10^5 (mol of Co)^−1 (h)^−1. The generated polyisoprene displayed high molecular weights and narrow molecular distribution with a cis-1,4-enriched selectivity .
2. Antifungal Activity
- Application Summary: Pyridine-2-aldoxime is used in the synthesis of quaternary pyridinium salts, which have shown excellent antifungal activity .
- Methods of Application: The quaternary pyridinium salts are synthesized using different synthetic routes: conventional, microwave, and ultrasound. The reactions are carried out using pyridine-2-aldoxime as a nucleophile .
- Results: All tested compounds showed excellent inhibitory activity against the studied phytopathogenic fungal species at a concentration of 100 μg mL–1 .
3. Reactivation of Acetylcholinesterase
- Application Summary: Pyridine-2-aldoxime methochloride is a prototypical reactivator of acetylcholinesterase that has been inactivated by organophosphorus insecticides or nerve agents .
- Results: It is now known that no reactivator is effective against a broad spectrum of organophosphorus agents .
4. Aldoxime Dehydratase Mutants
5. Synthesis of Quaternary Pyridinium Salts
- Application Summary: Pyridine-2-aldoxime is used in the synthesis of quaternary pyridinium salts. These salts have various biological activities, including antimicrobial, antimalarial, and anticholinergic inhibitors .
- Methods of Application: The quaternary pyridinium salts are synthesized using different synthetic routes: conventional, microwave, and ultrasound. The reactions are carried out using pyridine-2-aldoxime as a nucleophile .
- Results: All tested compounds showed excellent inhibitory activity against the studied phytopathogenic fungal species at a concentration of 100 μg mL–1 .
6. Catalytic Property Studies for Isoprene Polymerization
- Application Summary: Pyridine-2-aldoxime is used in the synthesis of iron complexes. These complexes have been found to be highly active in cis-1,4-alt-3,4 enchained polymerization .
- Methods of Application: The iron complexes are synthesized and characterized by elemental analysis and IR spectroscopy. They are then used in the polymerization of isoprene .
- Results: The complexes showed extremely high activities, as well about 98% yield after 2 min, to afford cis-1,4-alt-3,4-polyisoprene with a molecular weight of 140–420 kg/mol .
7. Synthesis of Synthetic Rubber
- Application Summary: Pyridine-2-aldoxime is used in the synthesis of iron complexes. These complexes have been found to be highly active in cis-1,4-alt-3,4 enchained polymerization .
- Methods of Application: The iron complexes are synthesized and characterized by elemental analysis and IR spectroscopy. They are then used in the polymerization of isoprene .
- Results: The complexes showed extremely high activities, as well about 98% yield after 2 min, to afford cis-1,4-alt-3,4-polyisoprene with a molecular weight of 140–420 kg/mol .
8. Antimicrobial Activity
- Application Summary: Pyridine-2-aldoxime is used in the synthesis of quaternary pyridinium salts. These salts have various biological activities, including antimicrobial, antimalarial, and anticholinergic inhibitors .
- Methods of Application: The quaternary pyridinium salts are synthesized using different synthetic routes: conventional, microwave, and ultrasound. The reactions are carried out using pyridine-2-aldoxime as a nucleophile .
- Results: All tested compounds showed excellent inhibitory activity against the studied phytopathogenic fungal species at a concentration of 100 μg mL–1 .
Safety And Hazards
Pyridine-2-aldoxime is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It is recommended to avoid dust formation, avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
(NE)-N-(pyridin-2-ylmethylidene)hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c9-8-5-6-3-1-2-4-7-6/h1-5,9H/b8-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFJSAGADRTKCI-VMPITWQZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C=N/O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | syn-Pyridin-2-aldoxime | |
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Product Name |
Pyridine-2-aldoxime | |
CAS RN |
873-69-8, 1193-96-0 | |
Record name | Pyridine-2-aldoxime | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873698 | |
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Record name | Pyridine-2-aldoxime, (E)- | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001193960 | |
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Record name | Pyridine-2-aldoxime | |
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Record name | Pyridine-2-carbaldehyde oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.681 | |
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Record name | syn-2-Pyridinealdoxime | |
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Record name | PYRIDINE-2-ALDOXIME, (E)- | |
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